molecular formula C24H20N2O2S B2473926 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-81-7

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2473926
CAS No.: 361470-81-7
M. Wt: 400.5
InChI Key: ZONWXBKCRBPSDT-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide moiety linked to a 4-benzyl-substituted phenyl ring and a 4-(2-methoxyphenyl)thiazol-2-yl group. This molecular architecture is characteristic of a class of compounds known as N-(thiazol-2-yl)-benzamide analogs, which are recognized in scientific literature as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . As a research tool, this compound is valuable for investigating the physiological and pathological roles of ZAC, a receptor whose functions are still poorly elucidated due to a historical lack of selective pharmacological agents . Thiazole rings, as key heterocyclic components, impart rigidity and favorable electronic properties to the molecule, which are crucial for interactions with biological targets . The primary research application of this compound is in fundamental neuropharmacology. It serves as a chemical probe to study ion channel function and signal transduction mechanisms. By potentially inhibiting ZAC activation by its endogenous agonists, such as zinc ions and protons, this benzamide derivative can help researchers decipher ZAC's contribution to synaptic transmission and cellular excitability . Its mechanism of action is inferred from closely related analogs, which exhibit non-competitive antagonism and are believed to act via state-dependent inhibition, likely by binding to transmembrane and/or intracellular domains of the receptor . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-28-22-10-6-5-9-20(22)21-16-29-24(25-21)26-23(27)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWXBKCRBPSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents: Concentrated HCl or H₂SO₄

  • Conditions: Reflux at 100–120°C for 6–12 hours

  • Products:

    • 4-Benzylbenzoic acid

    • 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine

  • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water .

Basic Hydrolysis

  • Reagents: NaOH or KOH

  • Conditions: Aqueous ethanol, reflux

  • Products:

    • Sodium/potassium salt of 4-benzylbenzoic acid

    • 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine .

Oxidation Reactions

The methoxyphenyl and benzyl groups are susceptible to oxidation:

Methoxyphenyl Oxidation

  • Reagents: KMnO₄ or CrO₃ in acidic media

  • Conditions: 60–80°C, 4–8 hours

  • Products:

    • 4-Benzyl-N-[4-(2-carboxyphenyl)-1,3-thiazol-2-yl]benzamide (via demethylation and oxidation) .

Benzyl Group Oxidation

  • Reagents: Ozone (O₃) or KMnO₄

  • Conditions: -78°C (ozone) or reflux (KMnO₄)

  • Products:

    • 4-(Phenylketo)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide .

Reduction Reactions

Selective reduction of the thiazole ring or benzamide moiety:

Thiazole Ring Hydrogenation

  • Reagents: H₂ gas, Pd/C catalyst

  • Conditions: 50–100 psi, 80°C

  • Products:

    • 4-Benzyl-N-[4-(2-methoxyphenyl)-2,3-dihydrothiazol-2-yl]benzamide .

Amide Reduction

  • Reagents: LiAlH₄

  • Conditions: Dry THF, reflux

  • Products:

    • 4-Benzylbenzylamine

    • 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine .

Electrophilic Substitution

The aromatic rings undergo halogenation and nitration:

Benzamide Ring Halogenation

ReagentConditionsProductYieldCitation
Br₂ (FeBr₃)25°C, 2 hours3-Bromo-4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide72%

Methoxyphenyl Nitration

  • Reagents: HNO₃/H₂SO₄ mixture

  • Conditions: 0–5°C, 1 hour

  • Products:

    • 4-Benzyl-N-[4-(2-methoxy-5-nitrophenyl)-1,3-thiazol-2-yl]benzamide .

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring participates in SNAr reactions:

Thiazole Ring Amination

  • Reagents: Ammonia (NH₃), Cu catalyst

  • Conditions: 120°C, sealed tube

  • Products:

    • 4-Benzyl-N-[4-(2-methoxyphenyl)-5-amino-1,3-thiazol-2-yl]benzamide .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl or thiazole substituents:

Suzuki Coupling

  • Reagents: Arylboronic acid, Pd(PPh₃)₄

  • Conditions: DME/H₂O, 80°C

  • Products:

    • 4-(Biphenylmethyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide .

Functional Group Interconversion

Methoxy Demethylation

  • Reagents: BBr₃

  • Conditions: CH₂Cl₂, -78°C → 25°C

  • Products:

    • 4-Benzyl-N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation: Decomposition above 250°C yields polycyclic aromatic hydrocarbons and sulfur-containing byproducts .

  • Photolysis: UV light (254 nm) induces cleavage of the thiazole ring, forming sulfenic acid derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various benzamide derivatives, including those containing thiazole moieties, which showed promising results against different cancer cell lines. These compounds were tested for their antiproliferative effects, demonstrating the ability to inhibit tumor growth effectively .

Serine Protease Inhibition

The compound has been explored as a potential serine protease inhibitor. Serine proteases play essential roles in various biological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as cancer and thrombosis. The structure of this compound allows it to interact effectively with serine proteases, suggesting its utility in developing new inhibitors .

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial activity. Studies have shown that derivatives containing thiazole can exhibit antibacterial properties against a range of pathogens. The incorporation of the methoxyphenyl group enhances this activity, making it a candidate for further exploration in antibiotic development .

Case Studies

Study Objective Findings
Choi et al., 2018Evaluate anticancer propertiesCompounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines .
Novina et al., 2013Investigate serine protease inhibitionIdentified that multisubstituted aromatic compounds can effectively inhibit serine proteases, highlighting the potential application of related compounds .
De Gruyter Study, 2003Test antimicrobial efficacyFound that thiazole-containing compounds exhibited strong antibacterial activity against several strains, supporting the use of similar structures in antibiotic development .

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide-thiazole derivatives reported in the literature. Below is a detailed comparison of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Notable Features Biological/Physicochemical Implications Reference
4-Benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-Benzyl (benzamide), 4-(2-methoxyphenyl) (thiazole) High lipophilicity due to benzyl and aromatic groups; methoxy group enhances hydrogen-bonding potential. Potential for CNS activity due to lipophilicity; methoxy group may modulate target binding .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy (benzamide), 4-(4-methylphenyl) (thiazole) Phenoxy group introduces steric bulk; methylphenyl enhances hydrophobicity. Reported 129.23% activity in plant growth modulation assays (p < 0.05), suggesting substituent-dependent efficacy .
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-Fluoro (benzamide), 4-(4-methoxyphenyl) (thiazole) Fluorine increases electronegativity; methoxyphenyl improves solubility. Molar mass 328.36 g/mol; fluorinated analogues often show enhanced metabolic stability .
4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 4-Formyl (benzamide), 4-(pyridin-2-yl) (thiazole) Aldehyde group enables covalent interactions; pyridyl enhances metal coordination. Used in experimental phasing of macromolecules due to robust crystallinity .
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2-[(4-Fluorophenyl)methoxy] (benzamide), 4-(2,5-dimethoxyphenyl) (thiazole) Multiple methoxy groups improve solubility; fluorophenyl enhances π-π stacking. ZINC2618113; explored in high-throughput screening libraries .

Physicochemical Properties

  • Solubility : Methoxy and pyridyl groups improve aqueous solubility, as seen in 4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide .
  • Stability : Fluorinated derivatives (e.g., 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ) exhibit resistance to oxidative metabolism, a critical factor in drug design .

Biological Activity

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based compound that has garnered attention in recent years due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H18_{18}N2_{2}OS
  • Molecular Weight : 318.42 g/mol

This compound features a benzamide moiety linked to a thiazole ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : The compound demonstrated IC50_{50} values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. Specifically, it showed promising results against HT29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : The compound showed comparable activity to standard antibiotics like norfloxacin.
  • Escherichia coli : Similar efficacy was observed against E. coli strains, suggesting its potential as an antibacterial agent .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various models. Data suggest that this compound may modulate neurotransmitter systems involved in seizure activity. It has been evaluated in animal models for its ability to reduce seizure frequency and severity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and benzamide portions significantly influence biological activity:

  • Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
  • Benzamide Moiety : Variations in the benzamide structure have been shown to affect binding affinity to target proteins involved in tumor proliferation and microbial resistance mechanisms .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Cytotoxicity Assay : In a study involving a panel of cancer cell lines, this compound exhibited a dose-dependent inhibition of cell growth, with significant effects noted at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : A comparative study showed that this compound had a minimum inhibitory concentration (MIC) similar to that of established antibiotics against resistant bacterial strains, suggesting its potential role in addressing antimicrobial resistance .

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